3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile
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Overview
Description
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile is a compound that belongs to the class of 1,2,4-triazoles. . The presence of the triazole ring and the mercapto group in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
The synthesis of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile typically involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with a suitable nitrile compound under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or water and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles depending on the desired substitution . Major products formed from these reactions include disulfides, amines, and substituted triazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function . These interactions can result in antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
Comparison with Similar Compounds
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can be compared with other similar compounds such as:
3-Amino-5-mercapto-1,2,4-triazole: Used as a corrosion inhibitor and in the synthesis of triazole derivatives.
2-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Known for its potential as a ligand in coordination chemistry.
4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol: Studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.
Properties
Molecular Formula |
C11H11N5S |
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Molecular Weight |
245.31 g/mol |
IUPAC Name |
3-[(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H11N5S/c12-7-4-8-13-16-10(14-15-11(16)17)9-5-2-1-3-6-9/h1-3,5-6,13H,4,8H2,(H,15,17) |
InChI Key |
ARFJRDZHJVIRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N |
Origin of Product |
United States |
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